2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Overview
Description
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is a chemical compound with the molecular formula C11H11N5O2 and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 2 and 4, and a 4-nitrobenzyl group at position 5. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-diaminopyrimidine and 4-nitrobenzyl bromide.
Reaction Conditions: The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions, often using potassium carbonate (K2CO3) as a base.
Procedure: The 2,4-diaminopyrimidine is dissolved in the solvent, and the base is added to the solution. The 4-nitrobenzyl bromide is then added dropwise, and the reaction mixture is stirred at an elevated temperature (typically around 80-100°C) for several hours.
Chemical Reactions Analysis
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2).
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Scientific Research Applications
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine has several applications in scientific research:
Proteomics: It is used as a specialty reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound serves as a core structure for the development of dihydrofolate reductase inhibitors, which are potential anti-tubercular agents.
Biological Studies: It is used in the synthesis of derivatives that are evaluated for their biological activities, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine can be compared with other similar compounds:
Properties
IUPAC Name |
5-[(4-nitrophenyl)methyl]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-10-8(6-14-11(13)15-10)5-7-1-3-9(4-2-7)16(17)18/h1-4,6H,5H2,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZLSGCCJQCUJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(N=C2N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566742 | |
Record name | 5-[(4-Nitrophenyl)methyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69945-52-4 | |
Record name | 5-[(4-Nitrophenyl)methyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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